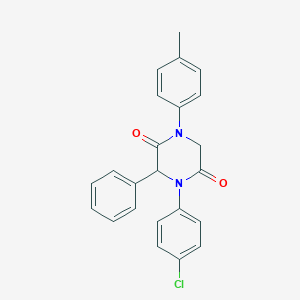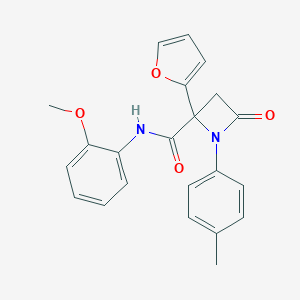
2-(2-furyl)-N-(2-methoxyphenyl)-1-(4-methylphenyl)-4-oxo-2-azetidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-furyl)-N-(2-methoxyphenyl)-1-(4-methylphenyl)-4-oxo-2-azetidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields such as medicine, chemistry, and biology. This compound is a member of the azetidine family and has a unique molecular structure that makes it an interesting subject for research.
Mecanismo De Acción
The mechanism of action of 2-(2-furyl)-N-(2-methoxyphenyl)-1-(4-methylphenyl)-4-oxo-2-azetidinecarboxamide is not fully understood. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes and receptors in the body, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. It has also been shown to have the ability to induce apoptosis (cell death) in cancer cells, which makes it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-furyl)-N-(2-methoxyphenyl)-1-(4-methylphenyl)-4-oxo-2-azetidinecarboxamide in lab experiments include its unique molecular structure, which makes it an interesting subject for research. This compound is also relatively easy to synthesize, which makes it accessible for researchers. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are many future directions for research on 2-(2-furyl)-N-(2-methoxyphenyl)-1-(4-methylphenyl)-4-oxo-2-azetidinecarboxamide. Some potential areas of research include:
1. Further studies on the mechanism of action of this compound to better understand its potential therapeutic effects.
2. Studies on the toxicity of this compound to determine its safety for human use.
3. Studies on the potential use of this compound in the development of new materials and catalysts in chemistry.
4. Studies on the potential use of this compound in the treatment of other diseases such as diabetes and cardiovascular disease.
5. Studies on the potential use of this compound in combination with other drugs for the treatment of cancer.
In conclusion, this compound is a chemical compound that has the potential to be used in various fields such as medicine, chemistry, and biology. Its unique molecular structure and potential therapeutic effects make it an interesting subject for research. However, further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 2-(2-furyl)-N-(2-methoxyphenyl)-1-(4-methylphenyl)-4-oxo-2-azetidinecarboxamide involves the reaction of 2-furyl amine, 2-methoxybenzoyl chloride, 4-methylbenzoyl chloride, and triethylamine in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
The potential applications of 2-(2-furyl)-N-(2-methoxyphenyl)-1-(4-methylphenyl)-4-oxo-2-azetidinecarboxamide in scientific research are vast. This compound has been studied for its potential use as a drug for the treatment of various diseases such as cancer and Alzheimer's disease. It has also been studied for its potential use in the development of new materials and catalysts in chemistry.
Propiedades
Fórmula molecular |
C22H20N2O4 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-N-(2-methoxyphenyl)-1-(4-methylphenyl)-4-oxoazetidine-2-carboxamide |
InChI |
InChI=1S/C22H20N2O4/c1-15-9-11-16(12-10-15)24-20(25)14-22(24,19-8-5-13-28-19)21(26)23-17-6-3-4-7-18(17)27-2/h3-13H,14H2,1-2H3,(H,23,26) |
Clave InChI |
LRYJUZRZOWIMKH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC2(C3=CC=CO3)C(=O)NC4=CC=CC=C4OC |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)CC2(C3=CC=CO3)C(=O)NC4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


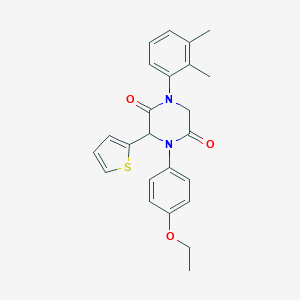
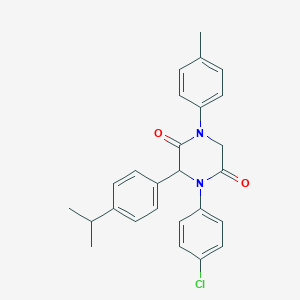
![3-[4-(Dimethylamino)phenyl]-4-(4-ethoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242410.png)
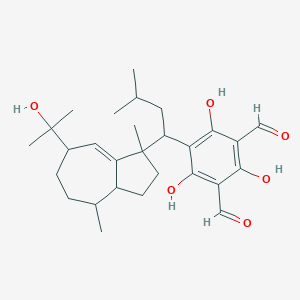
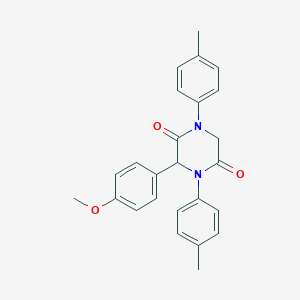

![4-(2,4-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242417.png)
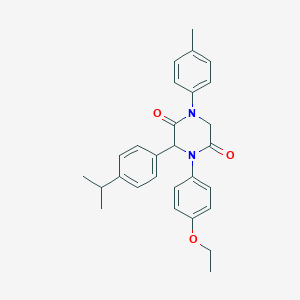
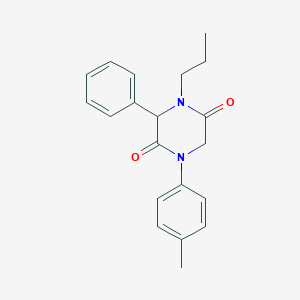

![1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242426.png)


